

# Physical and chemical properties of 5,7-Dichloropyrazolo[1,5-a]pyrimidine

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## Compound of Interest

Compound Name: 5,7-Dichloropyrazolo[1,5-a]pyrimidine

Cat. No.: B1313661

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## In-Depth Technical Guide to 5,7-Dichloropyrazolo[1,5-a]pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **5,7-Dichloropyrazolo[1,5-a]pyrimidine**, a key heterocyclic intermediate in medicinal chemistry. This document outlines its characteristics, synthesis, and role as a foundational scaffold for developing targeted therapeutics, particularly protein kinase inhibitors.

## Core Properties and Data

**5,7-Dichloropyrazolo[1,5-a]pyrimidine** is a solid, beige to off-white compound at room temperature.<sup>[1]</sup> It is a crucial building block in organic synthesis, valued for the reactivity of its two chlorine atoms, which allows for selective functionalization at the 5- and 7-positions of the fused ring system.

## Physical Properties

The known physical characteristics of **5,7-Dichloropyrazolo[1,5-a]pyrimidine** are summarized in the table below. While an experimental melting point is not consistently reported in the literature, its solid physical state is well-documented. Information on its boiling point is scarce, suggesting it may be prone to decomposition at elevated temperatures.

Property	Value	Source
Appearance	Beige to off-white solid	[1]
Molecular Formula	C <sub>6</sub> H <sub>3</sub> Cl <sub>2</sub> N <sub>3</sub>	[1][2]
Molecular Weight	188.01 g/mol	[2]
Storage	2-8°C, in a dark, inert atmosphere	[1]

## Chemical and Spectroscopic Properties

The chemical properties of this compound are defined by its heterocyclic structure and chloro-substituents. These properties are critical for its application in synthetic chemistry.

Property	Value	Source
IUPAC Name	5,7-dichloropyrazolo[1,5-a]pyrimidine	[2]
CAS Number	57489-77-7	[1][2]
Mass Spectrometry	m/z 189.36 [M + 1]	[3]
Topological Polar Surface Area (TPSA)	30.19 Å <sup>2</sup>	[4]
logP (calculated)	2.0361	[4]

## Experimental Protocols

### Synthesis of 5,7-Dichloropyrazolo[1,5-a]pyrimidine

A common and effective method for the synthesis of **5,7-Dichloropyrazolo[1,5-a]pyrimidine** involves the chlorination of pyrazolo[1,5-a]pyrimidine-5,7-diol.[3][5]

Materials:

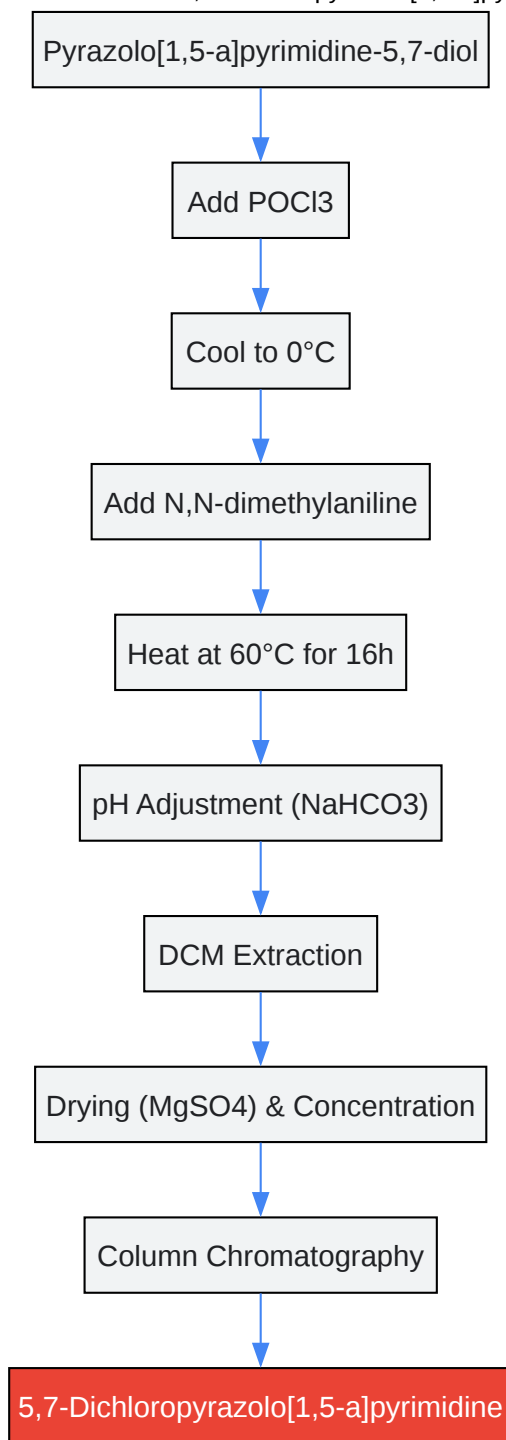
- Pyrazolo[1,5-a]pyrimidine-5,7-diol (10 g, 66 mmol)

- Trichlorophosphorus oxychloride ( $\text{POCl}_3$ , 130 mL)
- N,N-dimethylaniline (23 mL, 179 mmol)
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Hexane
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution

Procedure:

- Add trichlorophosphorus oxychloride (130 mL) to a reaction vial containing pyrazolo[1,5-a]pyrimidine-5,7-diol (10 g, 66 mmol).[\[3\]](#)
- Cool the resulting suspension to  $0^\circ\text{C}$ .[\[3\]](#)
- Slowly add N,N-dimethylaniline (23 mL, 179 mmol) to the cooled suspension.[\[3\]](#)
- Allow the reaction mixture to warm to room temperature and then heat at  $60^\circ\text{C}$  for 16 hours under a nitrogen ( $\text{N}_2$ ) atmosphere.[\[3\]](#)
- After the reaction is complete, adjust the pH of the mixture to 8 with a saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution.[\[3\]](#)
- Extract the organic layer with dichloromethane (4 x 50 mL).[\[3\]](#)
- Combine the organic phases and dry over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ).[\[3\]](#)
- Concentrate the dried organic phase under reduced pressure to yield a brown liquid.[\[3\]](#)
- Purify the crude product by flash column chromatography using a dichloromethane:hexane gradient (from 1:1 to 2:1, v/v) to obtain **5,7-dichloropyrazolo[1,5-a]pyrimidine** as a white crystalline solid (10.7 g, 86% yield).[\[3\]](#)

## Synthesis Workflow of 5,7-Dichloropyrazolo[1,5-a]pyrimidine

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## Synthesis Workflow

## Spectroscopic Characterization

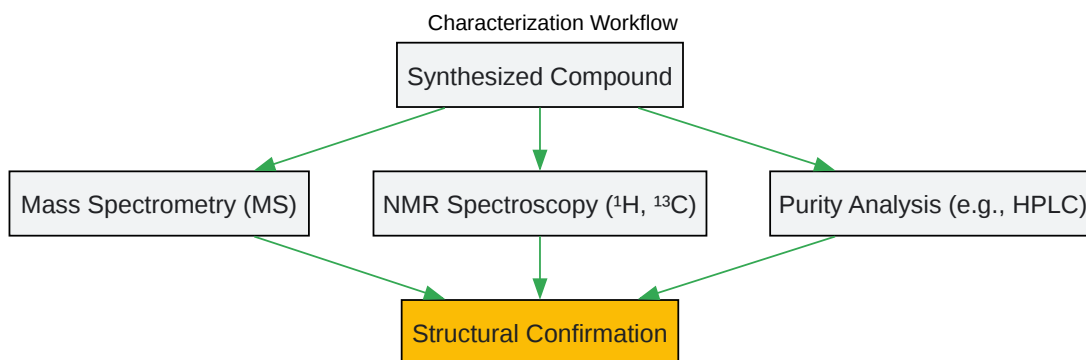
The structural confirmation of **5,7-Dichloropyrazolo[1,5-a]pyrimidine** relies on standard spectroscopic techniques.

### Mass Spectrometry:

- The mass spectrum typically shows a molecular ion peak corresponding to  $[M+H]^+$  at  $m/z$  189.36, confirming the molecular weight.[\[3\]](#)

### NMR Spectroscopy:

- While specific spectral data for the title compound is not readily available in peer-reviewed literature, analysis of the pyrazolo[1,5-a]pyrimidine scaffold provides expected chemical shifts.[\[6\]](#)
- $^1\text{H}$  NMR: Protons on the pyrazole and pyrimidine rings are expected to appear in the aromatic region. The proton at position 6 is anticipated to be the most shielded.
- $^{13}\text{C}$  NMR: The carbon atoms C-5 and C-7, bonded to chlorine, will be significantly deshielded. The remaining carbon signals will appear at chemical shifts characteristic of the fused heterocyclic system.



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#### Characterization Workflow

## Role in Drug Discovery and Development

The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets. This is particularly evident in its application as a core for protein kinase inhibitors.

Derivatives of **5,7-Dichloropyrazolo[1,5-a]pyrimidine** have been investigated as inhibitors of several kinases, including:

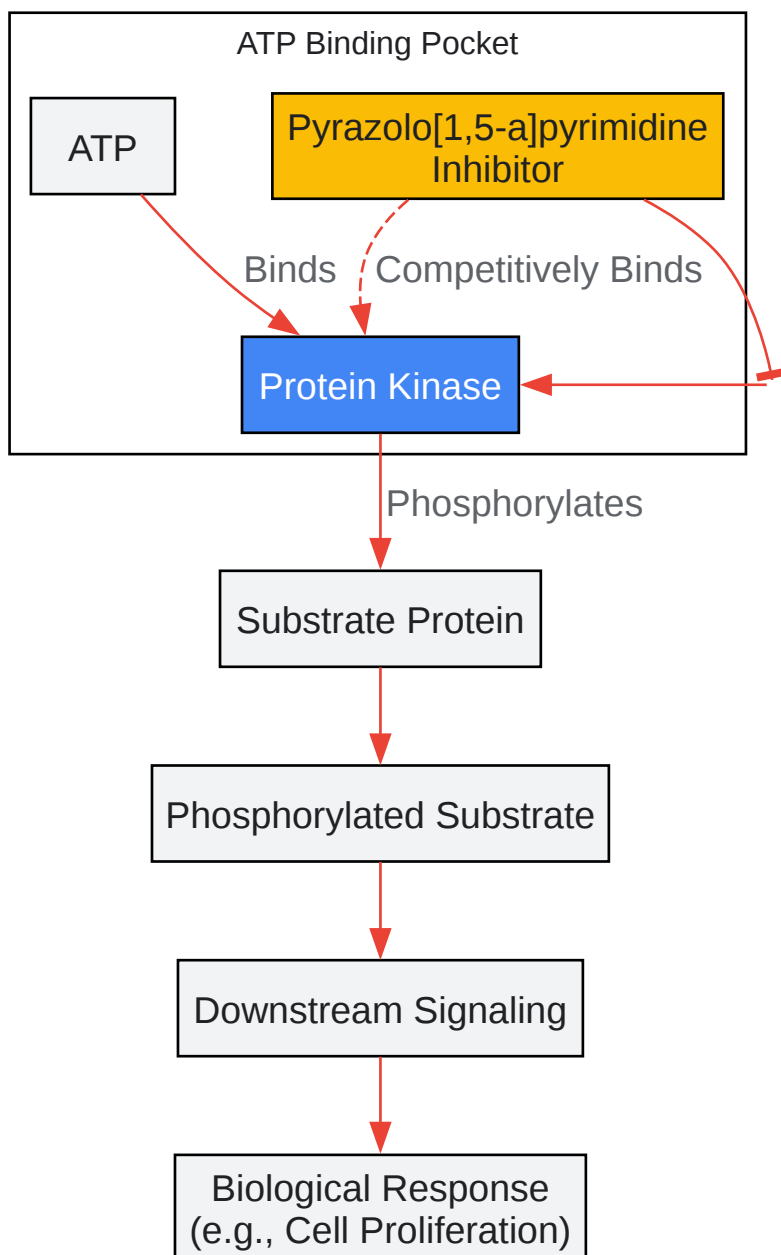
- Threonine Tyrosine Kinase (TTK)
- Phosphoinositide 3-kinase (PI3K)
- Cyclin-dependent kinases (CDKs)

The general mechanism of action for these inhibitors involves competitive binding at the ATP-binding site of the kinase, thereby preventing the phosphorylation of substrate proteins and

interrupting downstream signaling pathways that are often dysregulated in diseases like cancer.

The chlorine atoms at the 5- and 7-positions are excellent leaving groups for nucleophilic substitution reactions, allowing for the introduction of various functional groups to modulate potency, selectivity, and pharmacokinetic properties. The reactivity of the C7-chlorine is notably higher than that of the C5-chlorine, enabling sequential and regioselective modifications.[5]

## Generalized Kinase Inhibition Pathway

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## Generalized Kinase Inhibition

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## References

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